2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione
Description
The compound 2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione is a structurally complex aromatic organic molecule featuring a 1,3-propanedione core substituted with two phenyl groups and a furylmethylene moiety bearing a 4-bromophenyl substituent.
Key structural attributes include:
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-diphenylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrO3/c27-21-13-11-18(12-14-21)24-16-15-22(30-24)17-23(25(28)19-7-3-1-4-8-19)26(29)20-9-5-2-6-10-20/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDGZYVPSFQFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione typically involves the condensation of 4-bromobenzaldehyde with 2-acetylfuran and 1,3-diphenyl-1,3-propanedione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
- Structure : Lacks the bromophenyl-furyl substituent, featuring only two phenyl groups on the propanedione core.
- Properties : Melting point 75–79°C; used as a UV absorber and ligand in coordination chemistry .
- Performance: As a lubricant additive in castor oil, it reduced wear rates but failed to enhance oxidation stability (+0°C vs. +8°C for eugenol) .
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure: Contains a 4-bromophenyl group linked to a pyridazinone core.
- Bioactivity : Acts as a potent FPR2 agonist, activating calcium mobilization in human neutrophils .
Comparative Analysis of Key Properties
*Estimated based on structurally similar compounds .
†Inferred from the presence of bromine, which may enhance thermal stability.
‡Predicted due to structural resemblance to bioactive bromophenyl derivatives .
Key Research Findings
- Lubricant Additives: The absence of electron-donating groups (e.g., hydroxyl in eugenol) in 1,3-diphenyl-1,3-propanedione correlates with its inferior oxidation stability compared to curcumin or eugenol derivatives . The target compound’s bromophenyl group may mitigate this by enhancing radical scavenging.
- Coordination Chemistry: The enolic form of 1,3-propanediones facilitates metal chelation, a property leveraged in alkaline-earth metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
